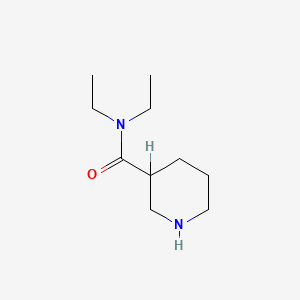

N,N-Diethylnipecotamide

Description

Contextualization within Amide Chemistry and Piperidine (B6355638) Derivatives

N,N-Diethylnipecotamide is structurally classified as a tertiary amide and a piperidine derivative. cymitquimica.com The piperidine moiety, a six-membered heterocyclic amine, is a prevalent structural motif in many pharmaceuticals and alkaloids. wikipedia.orgnih.gov Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing membrane permeability and receptor binding. researchgate.net The amide group, on the other hand, is a fundamental functional group in organic chemistry and biochemistry, forming the backbone of proteins. The diethylamide portion of this compound contributes to its lipophilicity and can participate in hydrogen bonding, influencing its solubility and interactions within biological systems. cymitquimica.com

The chemistry of piperidine derivatives is a vast and active area of research, with thousands of new compounds being synthesized and studied for their potential applications in medicinal chemistry. nih.gov The synthesis of these derivatives often involves various chemical reactions, including reductive amination and cyclization of halogenated amides. nih.govresearchgate.net The combination of the piperidine ring and the amide functional group in this compound makes it a versatile building block for the synthesis of more complex molecules. solubilityofthings.com

Overview of Historical and Contemporary Research Significance

Historically, research on this compound and its derivatives has touched upon various areas of pharmacology. Early studies in the mid-20th century investigated the effects of a series of this compound derivatives on the central nervous system, particularly in the context of their interactions with hallucinogens like LSD and DMT. chemsrc.comresearchgate.net These studies aimed to understand how these compounds might modify the behavioral effects of such substances. researchgate.net

More recently, the focus of research has shifted towards new and diverse applications. This compound has been utilized as a reactant or intermediate in the synthesis of novel compounds with potential therapeutic activities. echemi.com For instance, it has been used in the creation of:

Immunomodulators: As an inhibitor of the PD-1/PD-L1 protein/protein interaction for potential use in cancer therapy. google.comjustia.com

Antipsychotics: In the development of multi-target antipsychotic candidates with affinities for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Cyclophilin A inhibitors: As a component in the synthesis of a novel quinoxaline (B1680401) derivative that inhibits human cyclophilin A, an enzyme implicated in various diseases, including those requiring immunosuppression and potentially neurodegenerative conditions. nih.govsemanticscholar.org

Kinetic Hydrate (B1144303) Inhibitors: In the synthesis of polymers designed to prevent the formation of gas hydrates in industrial applications. acs.org

The compound has also been studied for its temperature-responsive properties when incorporated into polymers, which could have applications in areas like bioseparation and tissue engineering. biomaterials.orgresearchgate.net

Identification of Knowledge Gaps and Research Objectives for this compound Studies

Despite the research conducted to date, there remain significant knowledge gaps regarding this compound. While its use as a synthetic intermediate is established, a comprehensive understanding of its own pharmacological and toxicological profile is less developed. The early research on its central nervous system effects is dated, and modern techniques could provide deeper insights into its mechanism of action. chemsrc.com

Future research objectives for this compound could include:

Comprehensive Pharmacological Profiling: A systematic evaluation of its activity across a wide range of biological targets to identify any primary pharmacological effects.

Mechanistic Studies: Elucidation of the molecular mechanisms underlying any observed biological activities.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of new derivatives to explore how structural modifications impact activity, leading to the development of more potent and selective compounds. solubilityofthings.com

Advanced Materials Science Applications: Further investigation into the properties of polymers incorporating this compound to develop novel smart materials.

Addressing these research questions will not only expand our fundamental understanding of this intriguing molecule but also potentially unlock new applications in medicine and materials science.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 3367-95-1 | chemsrc.commatrix-fine-chemicals.com |

| Molecular Formula | C10H20N2O | chemsrc.commatrix-fine-chemicals.com |

| Molecular Weight | 184.28 g/mol | echemi.commatrix-fine-chemicals.com |

| Appearance | Clear colourless to yellow liquid | echemi.comvupas.sk |

| Boiling Point | 309.2°C at 760mmHg; 111°C at 0.81 kPa | chemsrc.comvupas.sk |

| Density | 0.967 g/cm³ | chemsrc.com |

| Flash Point | 136°C | chemsrc.com |

| Refractive Index | n20/D 1.489 (lit.) | chemsrc.comechemi.com |

| Solubility | Good solubility in polar solvents like water, methanol, and ethanol (B145695); Limited solubility in non-polar solvents. | solubilityofthings.com |

Synonyms for this compound

| Synonym |

| 3-(Diethylcarbamoyl)piperidine |

| N,N-Diethyl-3-piperidinecarboxamide |

| Diethylnipecotamide |

| Piperidine-3-carboxylic acid diethylamide |

| 3-(Diethylcarboxamido)piperidine |

| Nipecotamide (B1220166), N,N-diethyl- |

Sources: cymitquimica.comsolubilityofthings.comechemi.commatrix-fine-chemicals.com

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQKYQVJDRTTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955287 | |

| Record name | N,N-Diethylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3367-95-1 | |

| Record name | N,N-Diethyl-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3367-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nipecotamide, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003367951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylpiperidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUA6N8KRA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N,n Diethylnipecotamide

Established Synthetic Pathways for N,N-Diethylnipecotamide and its Precursors

The synthesis of this compound and its precursors involves several established chemical strategies. These methods often begin with nipecotic acid or its esters and proceed through various transformations to yield the desired product.

N-alkylation is a fundamental process for modifying the piperidine (B6355638) ring in nipecotamide (B1220166) derivatives. This can be achieved through several methods. One common approach involves the reaction of a piperidine derivative with an alkyl halide. For instance, N-alkylation of piperidine can be carried out using an alkyl bromide or iodide in an anhydrous solvent like acetonitrile. researchgate.net The reaction can be performed at room temperature, often with the slow addition of the alkylating agent. researchgate.net To facilitate the reaction and neutralize the acid formed, a base such as potassium carbonate or sodium hydride in a solvent like dimethylformamide (DMF) can be employed. researchgate.net

Another strategy for preparing N-alkylated piperidine carboxylic acids is through the alkylation of the corresponding ester, followed by hydrolysis. scispace.com This two-step process allows for the introduction of the N-alkyl group prior to the formation of the final amide.

A study on the synthesis of stereoisomers of α,α'-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xylene involved the condensation of (R)- and (S)-N,N-diethylnipecotamides with α,α'-dibromo-p-xylene. nih.gov This reaction serves as an example of N-alkylation where the nitrogen of the piperidine ring acts as a nucleophile, displacing the bromide to form the target compound. nih.gov

Table 1: N-Alkylation Methods for Piperidine Derivatives

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Alkyl Halide Reaction | Piperidine, Alkyl bromide/iodide, Acetonitrile | Room temperature, slow addition | researchgate.net |

| Base-Mediated Alkylation | Piperidine, Alkylating agent, K2CO3/NaH, DMF | Room temperature or 0°C | researchgate.net |

| Alkylation of Ester | Piperidine ester, Alkylating agent, then Hydrolysis | Not specified | scispace.com |

The synthesis of this compound and related structures can be achieved through the reaction of amines with isocyanate intermediates. This method offers a versatile route to urea (B33335) and amide derivatives.

A general method for preparing unsymmetrically substituted ureas involves the reaction of acetoacetanilides with various primary or secondary amines. lnu.edu.cn This process generates reactive isocyanates in situ, which then react with the amine to form the urea. lnu.edu.cn This approach is notable for being phosgene- and catalyst-free. lnu.edu.cn

In a specific application, this compound was used in the synthesis of a novel quinoxaline (B1680401) derivative. nih.gov The synthesis involved reacting 6-amino-2,3-di(furan-2-yl)quinoxaline with triphosgene (B27547) to create an isocyanate intermediate, 2,3-di(furan-2-yl)-6-isocyanatoquinoxaline. nih.gov This intermediate was then reacted with this compound to yield the final product. nih.govrsc.org This demonstrates the utility of this compound as a nucleophile in reactions with isocyanates.

Furthermore, the reaction of amines with isocyanates is a key step in cascade reactions for synthesizing complex heterocyclic structures. For example, a three-component cascade reaction has been developed for the synthesis of functionalized benzoimidazotriazines, which involves an isocyanate-mediated annulation. nycu.edu.tw

Table 2: Synthesis via Isocyanate Intermediates

| Reactants | Intermediate | Product | Reference |

|---|---|---|---|

| Acetoacetanilides, Primary/Secondary Amines | Isocyanate (in situ) | Unsymmetrically substituted ureas | lnu.edu.cn |

| 6-Amino-2,3-di(furan-2-yl)quinoxaline, Triphosgene, this compound | 2,3-di(furan-2-yl)-6-isocyanatoquinoxaline | Quinoxaline derivative | nih.govrsc.org |

Enantiomerically pure forms of nipecotic acid and its derivatives are crucial precursors for the synthesis of various pharmaceutically important compounds. scientific.netresearchgate.net The resolution of racemic mixtures of ethyl nipecotate is a key step in obtaining these enantiopure building blocks.

One established method involves the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. For instance, racemic ethyl nipecotate has been resolved using diastereomeric salt formation with (-)-D- and (+)-L-tartaric acid. nih.gov Another approach utilizes di-benzoyl-L-tartaric acid as the resolving agent. google.comgoogle.com

Enzymatic resolution offers an alternative, often more environmentally friendly, approach. A two-step resolution of racemic ethyl nipecotate has been developed using the lipase (B570770) Novozym 435. scientific.netresearchgate.net This enzyme preferentially hydrolyzes the (R)-enantiomer, leaving an enriched (S)-ethyl nipecotate. scientific.netresearchgate.net The (S)-enriched ester can then be further purified by chemical resolution with (D)-tartaric acid to achieve high enantiomeric excess. scientific.netresearchgate.net

High-performance liquid chromatography (HPLC) on a chiral stationary phase is a common analytical technique to determine the enantiomeric purity of nipecotic acid derivatives. nih.govnih.gov For instance, the enantiomers of 1-decyl-3-(N,N-diethylcarbamoyl)piperidine have been successfully separated using an α1-acid glycoprotein (B1211001) (AGP) chiral column. nih.gov

Table 3: Resolution Methods for Racemic Nipecotate

| Method | Resolving Agent/Enzyme | Key Findings | Reference |

|---|---|---|---|

| Diastereomeric Salt Crystallization | (-)-D- and (+)-L-Tartaric Acid | Separation of enantiomers | nih.gov |

| Diastereomeric Salt Crystallization | Di-benzoyl-L-tartaric acid | Effective for resolving racemic ethyl nipecotate | google.comgoogle.com |

| Enzymatic Resolution | Novozym 435 | Preferential hydrolysis of (R)-ethyl nipecotate | scientific.netresearchgate.net |

| Chemical Resolution (following enzymatic) | (D)-Tartaric Acid | Further purification of (S)-enriched ethyl nipecotate | scientific.netresearchgate.net |

This compound serves as a valuable building block in the synthesis of more complex molecules through various derivatization reactions.

A notable example is its use in the synthesis of a potent human cyclophilin A inhibitor. nih.gov In this synthesis, this compound was reacted with 2,3-di(furan-2-yl)-6-isocyanatoquinoxaline to form the final target compound. nih.gov This highlights its role as a nucleophilic amine in coupling reactions.

The stereoisomers of α,α'-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xylene were synthesized from the corresponding enantiomers of this compound. nih.gov This demonstrates that enantiopure this compound can be used to construct larger, stereochemically defined molecules. nih.gov

Furthermore, a series of this compound derivatives were synthesized to investigate their pharmacological effects. nih.gov This indicates its utility as a scaffold for creating libraries of related compounds for biological screening. The synthesis of temperature-responsive polymers has also been achieved using this compound derivatives, specifically through the polymerization of N-acryloyl-N,N-diethylnipecotamide. biomaterials.orgnih.govwiley.com

Table 4: Applications of this compound in Derivatization

| Target Compound | Synthetic Strategy | Reference |

|---|---|---|

| Quinoxaline-based Cyclophilin A Inhibitor | Reaction with an isocyanate intermediate | nih.gov |

| Stereoisomers of α,α'-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xylene | Condensation of enantiopure this compound with α,α'-dibromo-p-xylene | nih.gov |

| Series of this compound derivatives | Not specified | nih.gov |

Novel and Optimized Synthetic Approaches

The development of more efficient and environmentally benign synthetic methods is a continuous goal in chemical research. This is particularly relevant for the synthesis of pharmaceutically relevant molecules like this compound and its precursors.

Recent research has focused on developing greener synthetic routes for piperidine-based compounds. One such approach is the use of biocatalysis. The enzymatic resolution of racemic ethyl nipecotate with lipases like Novozym 435 represents a move towards more sustainable processes. scientific.netresearchgate.net This method often operates under mild conditions and can reduce the need for hazardous reagents.

The development of continuous-flow microreactor systems for the synthesis of nicotinamide (B372718) derivatives, catalyzed by Novozym® 435, showcases an innovative and green approach. rsc.org This method offers significantly shorter reaction times and higher product yields compared to traditional batch processes, while utilizing an environmentally friendly solvent. rsc.org

Another aspect of green chemistry is the reduction of waste and the use of safer reagents. The synthesis of ureas from acetoacetanilides and amines, which avoids the use of phosgene, is an example of a safer synthetic protocol. lnu.edu.cn Similarly, the development of catalytic methods for amide bond formation is a key area of green chemistry research, aiming to replace stoichiometric and often toxic coupling agents. rsc.org The use of Schotten-Baumann conditions, which can be performed in environmentally friendly solvents, for the coupling of resolved salts with acyl chlorides is another example of a greener synthetic strategy. researchgate.net

The principles of green chemistry, such as using safer solvents, reducing derivatization steps, and designing for energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.net

Table 5: Green and Optimized Synthetic Approaches

| Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipase) for selective transformations | Enzymatic resolution of racemic ethyl nipecotate | scientific.netresearchgate.net |

| Continuous-Flow Microreactors | Shorter reaction times, higher yields, green solvent | Synthesis of nicotinamide derivatives | rsc.org |

| Phosgene-Free Synthesis | Avoidance of highly toxic reagents | Urea synthesis from acetoacetanilides and amines | lnu.edu.cn |

| Catalytic Amide Bond Formation | Replacement of stoichiometric coupling agents | General green chemistry research area | rsc.org |

Application of Modern Coupling Reagents and Techniques

The formation of the amide bond between the nipecotic acid backbone and diethylamine (B46881) is the crucial step in synthesizing this compound. Modern peptide coupling reagents are instrumental in facilitating this transformation efficiently and with minimal side reactions. These reagents activate the carboxylic acid group of nipecotic acid, making it susceptible to nucleophilic attack by diethylamine.

Common classes of modern coupling reagents applicable to this synthesis include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.comresearchgate.net Carbodiimides like Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic activators. peptide.comresearchgate.net Phosphonium reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly effective, particularly for hindered couplings. peptide.comiris-biotech.de Uronium salts like HBTU and HATU offer rapid reaction times with reduced risk of racemization. peptide.com

A documented synthesis of the individual stereoisomers of this compound involves the use of a mixed anhydride (B1165640) method, a well-established coupling technique. In this process, a t-BOC protected nipecotic acid is treated with isobutyl chloroformate to form a mixed anhydride intermediate. This activated species then readily reacts with diethylamine to yield the desired amide. Subsequent removal of the t-BOC protecting group affords the final this compound product. researchgate.net

Table 1: Overview of Modern Coupling Reagent Classes

| Reagent Class | Examples | Byproducts | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Urea derivatives | Widely used; EDC and its urea byproduct are water-soluble, simplifying purification. peptide.comresearchgate.net |

| Phosphonium Salts | BOP, PyBOP, PyAOP | HMPA (from BOP), Phosphine oxides | High reactivity; low racemization; PyAOP is effective for hindered amino acids. peptide.comiris-biotech.de |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Tetramethylurea derivatives | Fast reaction rates; less allergenic potential reported for HCTU. peptide.com |

| Mixed Anhydrides | Isobutyl chloroformate | Carbon dioxide, alcohol | Classic, cost-effective method; requires controlled conditions to avoid side reactions. researchgate.net |

Stereospecific Synthesis and Diastereomeric Resolution

Controlling the stereochemistry at the C3 position of the piperidine ring is critical for many applications. The synthesis of specific enantiomers, (R)- and (S)-N,N-Diethylnipecotamide, has been achieved through a classical resolution strategy involving a precursor. researchgate.net

The process begins with racemic ethyl nipecotate, which is resolved into its separate enantiomers through the formation of diastereomeric salts. This is accomplished using a chiral resolving agent, specifically dibenzoyl-L-tartaric acid or its enantiomer. researchgate.net The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

Once the diastereomeric salts are separated, the individual enantiomers of ethyl nipecotate are recovered. These enantiomerically pure esters are then hydrolyzed to the corresponding (R)- or (S)-nipecotic acids. Following this, the synthesis proceeds as described previously, typically involving N-protection (e.g., with a t-BOC group), activation with a coupling agent like isobutyl chloroformate, reaction with diethylamine, and final deprotection to yield the target enantiomerically pure (R)- or (S)-N,N-Diethylnipecotamide. researchgate.net This method ensures that the final product has a well-defined stereochemistry, which is essential for stereospecific interaction studies.

Table 2: Steps for Diastereomeric Resolution and Synthesis of Enantiopure this compound

| Step | Description | Reactants/Reagents | Outcome |

|---|---|---|---|

| 1. Resolution | Formation of diastereomeric salts from the racemic precursor. | Racemic ethyl nipecotate, Dibenzoyl-L-tartaric acid | Separable diastereomeric salts with different physical properties. researchgate.net |

| 2. Separation | Physical separation of the diastereomers. | Fractional crystallization | Isolated diastereomeric salts. researchgate.net |

| 3. Liberation | Recovery of the enantiomerically pure precursor. | Acid/base workup | (R)-ethyl nipecotate and (S)-ethyl nipecotate. researchgate.net |

| 4. Hydrolysis | Conversion of the ester to the carboxylic acid. | Base (e.g., NaOH) followed by acidification | (R)-nipecotic acid and (S)-nipecotic acid. researchgate.net |

| 5. Amide Coupling | Formation of the final amide product. | Protected nipecotic acid, isobutyl chloroformate, diethylamine | (R)- or (S)-N,N-Diethylnipecotamide. researchgate.net |

Chemical Modifications and Derivatization Strategies

This compound's structure allows for various chemical modifications to explore its properties or incorporate it into larger molecular systems.

Introduction of Substituents for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for optimizing a compound's properties. For this compound, such studies would involve systematically introducing substituents at various positions on the piperidine ring or modifying the N,N-diethyl groups to analyze the effect on its biological or chemical activity. The goal is to correlate specific structural features with changes in properties like binding affinity, selectivity, or physical characteristics. spu.edu.symdpi.com

The key physicochemical properties typically modulated in SAR studies are:

Hydrophobicity: Altering the lipophilicity of the molecule by adding alkyl or aryl groups can affect its membrane permeability and binding to hydrophobic pockets. This is quantified by the partition coefficient (Log P) or the substituent hydrophobicity constant (π). spu.edu.sy

Electronic Effects: Introducing electron-donating or electron-withdrawing groups can influence the pKa of the piperidine nitrogen and the polarity of the amide bond, which can be critical for electrostatic or hydrogen-bonding interactions. The Hammett substituent constant (σ) is a measure of these electronic effects. spu.edu.sy

Steric Factors: The size and shape of substituents can impact how the molecule fits into a binding site or how it packs in a material. Bulky groups can provide conformational constraints or create steric hindrance. spu.edu.sy

Table 3: Theoretical SAR Modifications on the this compound Scaffold

| Modification Site | Type of Substituent | Potential Effect | Property Influenced |

|---|---|---|---|

| Piperidine Ring (e.g., C4, C5) | Halogens (F, Cl, Br) | Alters electronics and lipophilicity. | Electronic (σ), Hydrophobic (π) |

| Piperidine Ring (e.g., C4, C5) | Alkyl, Aryl groups | Increases steric bulk and hydrophobicity. | Steric, Hydrophobic (π) |

| Piperidine Ring (e.g., C4, C5) | Hydroxyl, Amino groups | Introduces hydrogen bonding capability. | Polarity, Electronic |

| N-Alkyl Groups | Modify ethyl to other alkyls (e.g., methyl, propyl) | Fine-tunes steric and hydrophobic profile of the amide. | Steric, Hydrophobic (π) |

Synthesis of Polymeric Derivatives (e.g., Poly(N-acryloyl-N,N-diethylnipecotamide))

This compound can be converted into a monomer and subsequently polymerized to create novel functional materials. A key example is the synthesis of Poly(N-acryloyl-N,N-diethylnipecotamide) (PNADNAm), a temperature-responsive polymer. biomaterials.orgresearchgate.net

The synthesis involves two main stages:

Monomer Synthesis: The monomer, N-acryloyl-N,N-diethylnipecotamide (NADNAm), is prepared first. This is achieved by reacting this compound with acryloyl chloride in the presence of a base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct. biomaterials.org The acryloyl group attaches to the piperidine nitrogen, introducing a polymerizable vinyl group.

Polymerization: The NADNAm monomer is then polymerized using a controlled radical polymerization technique, such as Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. biomaterials.orgresearchgate.netresearchgate.net RAFT polymerization allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution. This method typically uses a chain transfer agent (CTA) and a radical initiator.

The resulting polymer, PNADNAm, exhibits interesting solution properties. It has been shown to have a lower critical solution temperature (LCST), meaning it is soluble in water at lower temperatures but becomes insoluble and precipitates as the temperature is raised above a certain point. biomaterials.orgacs.org This behavior is attributed to the balance of hydrophilic (amide) and hydrophobic (diethyl and piperidine ring) groups in the polymer's side chains. This property makes such polymers candidates for applications in areas like smart hydrogels or kinetic hydrate (B1144303) inhibition. acs.org

Table 4: Synthesis of Poly(N-acryloyl-N,N-diethylnipecotamide) (PNADNAm)

| Stage | Description | Key Reagents | Technique | Product |

|---|---|---|---|---|

| Monomer Synthesis | Acryloylation of the piperidine nitrogen. | This compound, Acryloyl Chloride, Triethylamine | Amide bond formation | N-acryloyl-N,N-diethylnipecotamide (NADNAm) biomaterials.org |

| Polymerization | Controlled radical polymerization of the monomer. | NADNAm, RAFT Agent (e.g., CDCTPA), Initiator (e.g., ACVA) | RAFT Polymerization | Poly(N-acryloyl-N,N-diethylnipecotamide) (PNADNAm) biomaterials.orgresearchgate.net |

Structure Activity Relationship Sar Studies of N,n Diethylnipecotamide and Its Analogs

Principles and Methodologies of SAR Analysis

The fundamental principle of SAR is that the biological activity of a compound is directly related to its chemical structure. patsnap.com Alterations to the molecule, such as adding, removing, or modifying functional groups, can significantly impact its physicochemical properties—like lipophilicity, electronic distribution, and steric profile—which in turn govern its interaction with a biological target. slideshare.net

Methodologies in SAR analysis range from qualitative to quantitative approaches. Qualitative SAR involves observing trends in activity across a series of analogs, often guided by the experience of medicinal chemists. patsnap.com Quantitative Structure-Activity Relationship (QSAR) analysis, however, establishes mathematical models that correlate physicochemical properties of compounds with their biological activities. pharmacologymentor.comslideshare.net These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of novel compounds. pharmacologymentor.comnih.gov

Commonly used physicochemical parameters in QSAR studies include:

Lipophilicity: Often represented by the partition coefficient (log P), this parameter measures a compound's ability to pass through biological membranes. slideshare.net

Electronic Effects: Parameters like the Hammett constant (σ) quantify the electron-donating or electron-withdrawing nature of substituents, which can influence binding interactions. slideshare.net

Steric Factors: Descriptors such as the Taft steric parameter (Es) and molar refractivity (MR) account for the size and shape of a substituent, which can determine how well a molecule fits into a binding site. slideshare.net

These analyses help to build predictive models that save time and resources by prioritizing the synthesis of compounds most likely to exhibit desired biological effects. collaborativedrug.com

Elucidation of Key Structural Features for Biological Activity

While direct and extensive SAR studies on N,N-Diethylnipecotamide are not widely published, the SAR of the parent structure, nipecotic acid, and its derivatives has been explored, particularly in the context of GABA transporter (GAT) modulation. nbinno.com Nipecotic acid itself is a known inhibitor of GABA reuptake. nbinno.comresearchgate.net The core structure consists of a piperidine (B6355638) ring, which mimics the GABA backbone, and a carboxylic acid group. In this compound, this acid is replaced by a diethylamide. The biological activity of such analogs is highly dependent on the interplay between the piperidine ring, the nature of the group at the 3-position (the amide moiety), and any substitution on the piperidine nitrogen.

The piperidine ring serves as a crucial scaffold in many biologically active compounds. nih.gov Substitutions on this ring can significantly alter a molecule's conformation, binding affinity, and selectivity. nih.gov

Studies on various piperidine-containing compounds have shown that:

Position of Substitution: The location of a substituent is critical. For instance, in a series of methyl-substituted piperidine compounds targeting Xanthomonas oryzae, the anti-bacterial activity varied depending on the methyl group's position, with the order of potency being 4-methyl > 2-methyl > 3-methyl.

Nature of Substituent: The type of substituent (e.g., alkyl, hydroxyl, aryl) influences activity. Adding a hydroxyl group to the piperidine ring has been shown to increase the MAO inhibitory effect in certain compound series. nih.gov In other cases, bulky lipophilic groups can enhance interactions with hydrophobic pockets in a target receptor. nih.gov

Stereochemistry: The stereochemistry of substituents on the piperidine ring can be a determining factor for biological activity. Different enantiomers or diastereomers often exhibit vastly different potencies and selectivities due to the specific three-dimensional arrangement required for optimal target binding.

| Compound | Piperidine Ring Modification | EC₅₀ (mg/L) |

|---|---|---|

| Analog A | Unsubstituted | > 10 |

| Analog B | 3-Methyl | 4.10 |

| Analog C | 2-Methyl | 3.60 |

| Analog D | 4-Methyl | 3.00 |

The amide bond is a fundamental functional group in many pharmaceuticals. nih.gov Modifying the amide moiety of this compound—by changing the N,N-diethyl substituents to other groups—can profoundly affect a compound's properties. Amide modifications can influence hydrogen bonding capacity, metabolic stability, and cell permeability. nih.govacs.org

Key considerations for amide moiety modifications include:

N-Substituents: Altering the alkyl groups on the amide nitrogen (in this case, the two ethyl groups) impacts steric bulk and lipophilicity. Replacing small alkyl groups with larger or cyclic structures, such as a piperazinyl group, has been shown in some compound series to significantly enhance anticancer activity. mdpi.com

Bioisosteric Replacement: The amide group can be replaced with bioisosteres—different functional groups with similar physicochemical properties—to improve pharmacokinetic profiles. pressbooks.pub Common replacements like esters, ketones, or heterocycles such as 1,2,3-triazoles can mimic the geometry and polarity of the amide while offering improved metabolic stability. nih.govpressbooks.pub For example, an amide-to-ester substitution can increase permeability and cellular activity by removing a hydrogen bond donor and increasing lipophilicity. acs.org

| Core Structure | Amide Moiety (R) | Relative Potency | Key Property Change |

|---|---|---|---|

| Nipecotamide (B1220166) | -N(CH₂CH₃)₂ | Baseline | Standard amide |

| Nipecotamide | -N(CH₃)₂ | Variable | Reduced steric bulk |

| Nipecotamide | Pyrrolidinyl | Potentially Increased | Cyclic, constrained |

| Nipecotamide | Piperazinyl-Ph | Potentially Increased | Introduces H-bond acceptor & aryl group |

| Nipecotic Acid | -OCH₂CH₃ (Ester) | Variable | Removes H-bond donor, increases permeability |

The nitrogen atom of the piperidine ring in this compound is a key site for modification. In many piperidine-based compounds, this nitrogen is protonated at physiological pH and forms critical ionic interactions with the biological target. nih.govrsc.org

SAR studies on N-substituted nipecotic acid and other piperidine derivatives have demonstrated that:

Size and Nature of Substituent: The introduction of lipophilic substituents on the piperidine nitrogen is a common strategy to increase potency, particularly for targets in the central nervous system like GABA transporters. nbinno.comnih.gov For example, attaching bulky, rigid tricyclic cage structures or bis-aromatic residues can enhance interactions with lipophilic pockets within the transporter. nbinno.com

Spacer Length: When the N-substituent includes a linker or spacer to a larger group, the length of this spacer is often critical. In a series of nipecotic acid derivatives with an allenic spacer, extending the spacer from four to five carbons resulted in a significant loss of activity. biorxiv.org

Arylalkyl Groups: N-substitution with arylalkyl groups (e.g., benzyl, phenethyl) can modulate receptor affinity and selectivity. In one study of piperidine naphthamides, an N-benzyl group was found to be optimal for interaction with D(4.2) and 5-HT(2A) receptors, while increasing the linker length led to decreased affinity. nih.gov In contrast, N-demethylation of certain piperidine-based ligands can sometimes improve activity at specific transporters. nih.gov

Computational Approaches in SAR: Molecular Docking and Modeling

Computational methods are indispensable tools in modern SAR studies, allowing for the rational design of new compounds and providing insights into their interactions with biological targets at a molecular level. researchgate.net Techniques like molecular docking and modeling simulate how a ligand fits into the binding site of a protein, helping to predict its binding orientation and affinity. nih.govnih.gov

Molecular docking algorithms explore various possible conformations of a ligand within a receptor's binding pocket and use a scoring function to rank them. ingentaconnect.comnih.gov This process can help prioritize which novel compounds to synthesize and test, thereby accelerating the drug discovery process. researchgate.net These in silico methods are particularly valuable in the lead optimization phase, where they help refine the structure of a parent compound to improve potency and selectivity. researchgate.net

A primary goal of molecular docking and other computational methods is to accurately predict the binding affinity between a ligand and its target protein. nih.govoup.com Binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a measure of the strength of the binding interaction.

The prediction of binding affinity is typically achieved through:

Scoring Functions: These are mathematical equations used in docking programs to estimate the binding free energy of a protein-ligand complex. ingentaconnect.comnih.gov They account for various factors contributing to binding, such as hydrogen bonds, electrostatic interactions, hydrophobic contacts, and van der Waals forces. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movements of atoms in a protein-ligand complex over time, providing a more dynamic and accurate picture of the binding event. nih.govmdpi.com These simulations can help refine docking poses and calculate binding free energies using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA). mdpi.com

Machine Learning and AI: More recently, machine learning and deep learning models have been developed to predict binding affinity with even greater accuracy. nih.govoup.com These models are trained on large datasets of known protein-ligand complexes and their experimental binding affinities to learn complex relationships between molecular features and binding strength. nih.govoup.com

By using these computational tools, researchers can visualize key interactions, such as the specific amino acid residues that form hydrogen bonds with a ligand like this compound. mdpi.com This information is crucial for understanding the SAR at a molecular level and for designing next-generation analogs with improved therapeutic profiles.

Identification of Pharmacophores and Active Sites

The exploration of the structure-activity relationships (SAR) of this compound and its analogs has led to the identification of key pharmacophoric features and a deeper understanding of their interactions within biological active sites. Computational studies, including molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses, have been instrumental in elucidating the molecular determinants necessary for the biological activity of this class of compounds. These studies have primarily focused on their inhibitory effects on targets such as GABA transporters (GATs) and cholinesterases.

A crucial aspect of the pharmacophore for nipecotic acid derivatives is the presence of a lipophilic domain. For instance, in a series of isonipecotamide (B28982) derivatives designed as dual thrombin and cholinesterase inhibitors, the chemistry of the linker connecting a distal phenyl group to the nipecotanilide scaffold was found to be a key factor for thrombin inhibition. mdpi.com Molecular docking studies of these analogs have revealed important interactions within the active sites of these enzymes. For example, a π-π interaction was observed between the aromatic ring of an isonipecotanilide analog and Tyr332 in the active site of human butyrylcholinesterase (BChE), as well as between the para-Cl biphenyl (B1667301) group and Trp82 and His438, the latter being part of the catalytic triad. mdpi.com Furthermore, a hydrogen bond was identified between the guanidine (B92328) group of an active analog and the side chain of Glu276. mdpi.com

In the context of GABA transporters, the nipecotic acid moiety itself is a key pharmacophoric element, mimicking the endogenous neurotransmitter GABA. The potency of nipecotic acid derivatives as GAT inhibitors is significantly influenced by the substituents on the piperidine nitrogen. The incorporation of bulky and rigid tricyclic cage structures, designed to interact with lipophilic binding pockets within the GATs, has been a successful strategy. nbinno.com SAR studies have shown that the presence of phenyl groups in this lipophilic domain generally enhances inhibitory activity. nbinno.com

Computational studies on nipecotic acid-acetonaphthone hybrids targeting the human GABA transporter 1 (GAT1) have further refined the understanding of the active site interactions. In silico molecular docking has demonstrated consensual interactions of potent analogs within the active binding pocket of a homology-modeled GAT1. nih.gov The free carboxyl group on the nipecotic acid core has been identified as important for activity when compared to their ester counterparts. nih.gov This suggests a critical ionic interaction within the active site. Indeed, docked ligands like nipecotic acid and its analog tiagabine (B1662831) have shown ionic interactions with a sodium ion present in the GAT1 binding pocket. researchgate.net

The general pharmacophore for this class of compounds can be described by the following key features:

A central piperidine ring: This scaffold correctly positions the other functional groups for interaction with the target.

A diethylamide or analogous group at the 3-position: This group influences the electronic and steric properties and can be involved in hydrogen bonding or hydrophobic interactions.

A lipophilic N-substituent: Often an aromatic or bulky aliphatic group, this feature is critical for engaging with hydrophobic pockets within the active site.

The spatial arrangement of these features is crucial for high-affinity binding. The lipophilic N-substituent, in particular, often extends into an extracellular vestibule of the transporter or a hydrophobic region of an enzyme's active site.

Table 1: Summary of Key Pharmacophoric Features and Active Site Interactions for Nipecotamide Analogs

| Feature/Interaction | Description | Target Enzyme/Receptor | Reference(s) |

|---|---|---|---|

| Piperidine Core | Essential scaffold for correct orientation of substituents. | GATs, Cholinesterases | nbinno.comnih.gov |

| Lipophilic N-Substituent | Bulky, hydrophobic groups (e.g., biphenyl, tricyclic cages) that interact with hydrophobic pockets. | GATs, Cholinesterases | mdpi.comnbinno.com |

| π-π Interactions | Stacking interactions between aromatic moieties of the ligand and aromatic residues (e.g., Tyr332, Trp82, His438) in the active site. | Butyrylcholinesterase (BChE) | mdpi.com |

| Hydrogen Bonding | Interaction between hydrogen bond donors/acceptors on the ligand (e.g., guanidine group) and residues in the active site (e.g., Glu276). | Butyrylcholinesterase (BChE) | mdpi.com |

| Ionic Interaction | Interaction of the carboxylate group (in nipecotic acid analogs) with positively charged ions (e.g., Na+) within the binding site. | GABA Transporter 1 (GAT1) | nih.govresearchgate.net |

| Free Carboxyl Group | Importance of the free carboxylate for enhanced activity compared to ester derivatives in some analogs. | GABA Transporter 1 (GAT1) | nih.gov |

Mechanistic Investigations of N,n Diethylnipecotamide’s Biological Interactions

Elucidation of Molecular Targets and Pathways

Understanding the specific molecular targets of N,N-Diethylnipecotamide is crucial for characterizing its pharmacological profile. Research into structurally similar compounds provides a foundation for identifying potential receptors, enzymes, and cellular processes that this compound may influence.

While direct receptor binding and enzyme inhibition studies on this compound are not extensively documented, research on analogous structures offers valuable insights.

Opioid Receptors: Studies on a series of N-substituted ethyl 3-arylnipecotates, which share the nipecotic acid scaffold with this compound, have demonstrated selective binding to the mu (µ)-opioid receptor. These analogs displayed affinities consistent with their in vivo analgesic activities. This suggests that the nipecotamide (B1220166) structure may serve as a scaffold for interacting with opioid receptors.

Serotonin (B10506) and Dopamine (B1211576) Receptors: Investigations into various isonipecotamide (B28982) derivatives have revealed potential interactions with serotonergic and dopaminergic systems. Some of these compounds have been shown to act as antagonists at 5-HT1A and 5-HT2A serotonin receptors. Additionally, certain piperidine (B6355638) compounds have exhibited the ability to inhibit dopamine reuptake at the dopamine transporter (DAT). These findings suggest that this compound could potentially modulate neurotransmitter systems by interacting with serotonin and dopamine receptors, although specific studies are required to confirm this.

Enzyme Inhibition: There is currently a lack of specific data on the direct inhibition of enzymes by this compound. However, the structural similarity to other pharmacologically active small molecules suggests that it could be a candidate for investigation in various enzyme inhibition assays.

The interaction of this compound with molecular targets can lead to the modulation of various cellular processes, influencing cell signaling and function.

Inflammatory Pathways: Research on N,N-diethylacetamide (DEA), a compound with a similar diethylamide functional group, has shown significant anti-inflammatory effects. DEA was found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govnih.gov This was demonstrated by its ability to attenuate the lipopolysaccharide (LPS)-stimulated secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell-based assays. nih.govnih.gov Given the structural similarity, it is plausible that this compound may exert similar modulatory effects on the NF-κB pathway, a key regulator of the inflammatory response.

The table below summarizes the observed effects of N,N-diethylacetamide (DEA) on cytokine secretion in a RAW 264.7 macrophage cell line, providing a potential model for the anti-inflammatory activity of this compound. nih.gov

| Cytokine | Effect of DEA Treatment on LPS-Stimulated Secretion |

|---|---|

| TNF-α | Significant reduction |

| IL-6 | Significant reduction |

| IL-1β | Significant reduction |

| GM-CSF | Significant reduction |

| MCP-1 | Significant reduction |

| IL-10 | Significant reduction |

In Vitro and In Vivo Mechanistic Studies

To further understand the biological effects of this compound, in vitro and in vivo studies are essential. These models allow for the investigation of its influence on cellular pathways and its resulting behavioral and physiological effects.

Cell-based assays are critical tools for dissecting the molecular mechanisms of a compound. Based on the findings for the related compound N,N-diethylacetamide, several assays could be employed to investigate the pathway modulation by this compound.

NF-κB Pathway Activation Assays: To confirm the inhibition of the NF-κB pathway, reporter gene assays can be utilized. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A decrease in reporter gene expression in the presence of this compound following stimulation with an inflammatory agent like LPS would indicate pathway inhibition. nih.gov

Cytokine Secretion Assays: The effect of this compound on the production and secretion of various pro- and anti-inflammatory cytokines can be quantified using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay). nih.gov Cell lines like RAW 264.7 (macrophages) and HTR-8/SVneo (trophoblasts), as well as human placental explants, have been used to study the anti-inflammatory effects of similar compounds. nih.govnih.gov

Models of Inflammation: Based on the in vitro anti-inflammatory data of N,N-diethylacetamide, in vivo models of inflammation could be utilized. For instance, in a murine model of inflammation-induced preterm birth, N,N-diethylacetamide was shown to prevent preterm birth. nih.gov This suggests that this compound could be investigated in similar models of inflammatory conditions.

Neurological and Behavioral Models: Given the potential interaction of nipecotamide derivatives with neurotransmitter systems, rodent models are often employed to study behavioral effects. For example, studies on N,N-dimethyltryptamine in rodents have characterized a behavioral syndrome consisting of hyperactivity, prostration, and tremors. nih.gov While chemically distinct, these types of studies provide a framework for how the behavioral effects of novel psychoactive compounds can be systematically evaluated.

Preclinical Research and Pharmacological Evaluation of N,n Diethylnipecotamide Derivatives

In Vitro Biological Screening and Activity Assessment

The initial phase of preclinical evaluation involves a series of in vitro assays to characterize the biological activity of N,N-Diethylnipecotamide derivatives at the molecular and cellular levels. These studies are fundamental in identifying lead compounds with desired pharmacological profiles.

Enzyme inhibition assays are crucial for determining the potential of this compound derivatives to modulate the activity of specific enzymes. A notable derivative, 2,3-di(furan-2-yl)-6-(3-N,N-diethylcarbamoyl-piperidino)carbonylamino quinoxaline (B1680401) (DC838), was synthesized by reacting this compound with 2,3-di(furan-2-yl)-6-isocyanatoquinoxaline. nih.gov This compound was identified as a potent inhibitor of human Cyclophilin A (CypA), an enzyme implicated in various biological processes, including protein folding and immune responses. nih.gov The inhibitory activity of DC838 against CypA peptidyl prolyl cis-trans isomerase (PPIase) was confirmed, highlighting its potential as a lead compound for developing immunosuppressants. nih.gov

Enzyme-based thin-layer chromatographic assays have also been developed for screening potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. mdpi.com This method allows for the rapid detection of inhibitory activity, which can be applied to various compounds, including derivatives of this compound. mdpi.com The principle of these assays often involves a colorimetric change, where inhibitors are identified as clear spots against a colored background. mdpi.com

The following table summarizes the inhibitory activity of a key this compound derivative:

| Compound | Target Enzyme | Assay Type | Outcome |

| 2,3-di(furan-2-yl)-6-(3-N,N-diethylcarbamoyl-piperidino)carbonylamino quinoxaline (DC838) | Human Cyclophilin A (CypA) | PPIase activity inhibition assay | Potent inhibitor |

This table showcases the specific enzyme inhibitory properties of a derivative of this compound based on available research.

Cell-based assays are fundamental in preclinical drug discovery to evaluate the effects of new chemical entities on cell viability and growth. iyte.edu.trresearchgate.net These assays, such as the MTT assay, are used to screen compounds for their potential to inhibit cell proliferation or induce direct cytotoxic effects, which is particularly relevant in cancer research. iyte.edu.trmdpi.com

A novel quinoxaline derivative incorporating this compound, known as DC838, has been shown to possess significant inhibitory activity against the proliferation of mouse spleen cells induced by concanavalin (B7782731) A. nih.gov This finding suggests its potential as an immunosuppressive agent. nih.gov The cytotoxic effects of various compounds are often evaluated against both cancerous and normal cell lines to determine their selectivity. brieflands.com For instance, studies on other chemical series have demonstrated the importance of assessing cytotoxicity in cell lines like HeLa and Vero to gauge the therapeutic index of potential drug candidates. mdpi.com

The following table provides an overview of the cytotoxic effects of an this compound derivative:

| Compound | Cell Line | Assay Type | Effect |

| 2,3-di(furan-2-yl)-6-(3-N,N-diethylcarbamoyl-piperidino)carbonylamino quinoxaline (DC838) | Mouse spleen cells | Concanavalin A-induced proliferation assay | Inhibition of cell proliferation |

This table illustrates the impact of an this compound derivative on cell proliferation, a key indicator of its potential therapeutic application.

Receptor binding assays are a cornerstone of drug discovery, utilized to determine the affinity of a compound for a specific receptor. merckmillipore.com These assays typically employ a competitive inhibition format where the test compound competes with a radiolabeled or fluorescently-labeled ligand for binding to the receptor. merckmillipore.combmglabtech.com The data from these assays, often expressed as IC50 values, indicate the concentration of the compound required to displace 50% of the specific binding of the labeled ligand. merckmillipore.com

While direct receptor binding data for this compound itself is not extensively detailed in the provided context, the synthesis of its derivatives for targeting specific receptors is a common strategy. For example, derivatives of other core structures are systematically evaluated for their binding affinity at various receptor subtypes, such as dopamine (B1211576) D2 and D3 receptors. nih.gov The affinity and selectivity of these derivatives are crucial determinants of their pharmacological profile. plos.org The use of multi-well filter plates and scintillation counters are standard high-throughput screening methods in these assays. merckmillipore.com

The following table is a representative example of how data from receptor binding assays for this compound derivatives could be presented:

| Compound Derivative | Target Receptor | Labeled Ligand | Binding Affinity (Ki/IC50) |

| N/A | N/A | N/A | N/A |

No specific receptor binding data for this compound derivatives were available in the provided search results. This table is a template for how such data would be displayed.

In Vivo Efficacy Studies in Animal Models

Following in vitro characterization, promising this compound derivatives are advanced to in vivo studies in animal models to assess their pharmacological effects and efficacy in a physiological context.

The following table summarizes the observed in vivo pharmacological effect of an this compound derivative:

| Compound | Animal Model | Pharmacological Effect Observed |

| 2,3-di(furan-2-yl)-6-(3-N,N-diethylcarbamoyl-piperidino)carbonylamino quinoxaline (DC838) | Mouse | Inhibition of spleen cell proliferation |

This table highlights the in vivo pharmacological activity of a key this compound derivative.

The immunomodulatory potential of this compound derivatives is a significant area of investigation. Compounds that can modulate the immune system have therapeutic applications in a wide range of diseases, from autoimmune disorders to cancer. frontiersin.orgunige.ch The derivative DC838, through its inhibition of CypA, has shown potential immunosuppressive activity. nih.gov CypA is a known target for the immunosuppressive drug Cyclosporin A, and inhibitors of this enzyme are of great interest for their immunomodulatory effects. nih.gov In vivo studies are essential to confirm these properties, often by measuring the compound's effect on immune cell populations and cytokine production. plos.org Peptides and other small molecules with immunomodulatory effects are often tested in animal transplant models or models of inflammatory diseases to assess their efficacy. nih.gov

The following table outlines the immunomodulatory properties of an this compound derivative based on in vivo findings:

| Compound | Animal Model | Immunomodulatory Effect |

| 2,3-di(furan-2-yl)-6-(3-N,N-diethylcarbamoyl-piperidino)carbonylamino quinoxaline (DC838) | Mouse | Potential immunosuppression via CypA inhibition |

This table indicates the potential immunomodulatory role of an this compound derivative as inferred from its in vivo activity.

Disease-Specific Models (e.g., Neurological Disorders, Infectious Diseases, Cancer)

The therapeutic potential of this compound and its derivatives has been explored in various preclinical disease models. These investigations aim to establish efficacy and understand the mechanism of action in pathologically relevant contexts.

Neurological Disorders

Derivatives containing amide functional groups have been a focus of research for neurological disorders, particularly epilepsy. nih.gov The anticonvulsant properties of these compounds are often evaluated using standardized preclinical models such as the maximal electroshock (MES) test and tests against chemically-induced seizures (e.g., using pentylenetetrazole (PTZ) or 3-mercaptopropionic acid). nih.govajol.info The MES test is a primary screening tool to identify compounds that can prevent the spread of seizures, while the PTZ test helps identify agents that may raise the seizure threshold. ajol.infopharmacologyeducation.org

The rationale for investigating nipecotamide (B1220166) derivatives stems from the known activity of nipecotic acid, which acts as an inhibitor of gamma-aminobutyric acid (GABA) uptake. researchgate.net By modifying the core structure, researchers aim to develop derivatives with improved potency and pharmacokinetic profiles. For instance, studies on various N-substituted amide derivatives have demonstrated significant anticonvulsant activity with favorable protective indices compared to established drugs like carbamazepine (B1668303) and valproate. nih.govnih.gov

Table 1: Illustrative Anticonvulsant Activity of Amide Derivatives in Preclinical Models Note: This table presents data for illustrative amide compounds to demonstrate typical research findings in this area.

| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Source |

|---|---|---|---|---|

| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | MES | 17.0 | 12.4 | nih.gov |

| N-(2-hydroxyethyl) cinnamamide | MES | 17.7 | 8.8 | nih.gov |

| N-(2-hydroxyethyl)stearamide | MES | 20.5 | >48.8 | nih.gov |

Infectious Diseases

While direct studies on this compound for infectious diseases are not extensively documented in the provided sources, the evaluation of novel heterocyclic compounds in this therapeutic area is an active field of research. Preclinical assessment for infectious diseases involves testing compounds against various pathogens to determine their inhibitory activity. For example, in the discovery of novel antileishmanial agents, compounds are evaluated for drug-like properties through a series of in vitro ADME (absorption, distribution, metabolism, and excretion) experiments to ascertain their potential for oral administration. bioline.org.br

Cancer

The cytotoxic activity of heterocyclic derivatives against various human cancer cell lines is a significant area of preclinical research. nih.gov Compounds structurally related to this compound, such as those containing ethylenediamine (B42938) or piperazine (B1678402) moieties, have been evaluated for their anticancer potential. nih.govmdpi.com These in vitro studies typically use a panel of cancer cell lines, such as those from lung (A549), breast (MCF-7, MDA-MB-231), and prostate (PC3) cancers, to determine the compound's cytotoxic effects. nih.govjapsonline.com The half-maximal inhibitory concentration (IC₅₀) is a key parameter measured, indicating the concentration of a compound required to inhibit cell growth by 50%. analis.com.my Research has shown that certain N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives exhibit concentration-dependent cytotoxic activity and can induce cell cycle arrest and loss of mitochondrial membrane potential in cancer cells. nih.gov Similarly, various piperazine derivatives have demonstrated potent antiproliferative effects against a broad panel of human tumor cell lines. mdpi.com

Table 2: Illustrative Cytotoxic Activity of Heterocyclic Derivatives in Human Cancer Cell Lines Note: This table presents data for illustrative compounds to demonstrate typical research findings in this area.

| Compound/Derivative Type | Cell Line | Activity Metric | Result | Source |

|---|---|---|---|---|

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung) | Cytotoxicity | Active | nih.gov |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | MDA-MB-231 (Breast) | Cytotoxicity | Active | nih.gov |

| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | PC3 (Prostate) | Cytotoxicity | Active | nih.gov |

| Pyrazoline A (chloro-substituted) | T47D (Breast) | IC₅₀ | 26.51 µg/ml | japsonline.com |

| Pyrazoline A (chloro-substituted) | HeLa (Cervical) | IC₅₀ | 31.19 µg/ml | japsonline.com |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast) | GI₅₀ | 1.00 µM | mdpi.com |

Pharmacokinetic and Pharmacodynamic Profiling (ADME Aspects)

Pharmacokinetics (PK) is the study of the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov Understanding these properties is critical in preclinical development to predict a compound's behavior in the body. biogem.it

Absorption and distribution studies determine how a compound enters the systemic circulation and where it subsequently travels within the body. These studies often utilize radiolabeled compounds to track their disposition. criver.com Research on N,N-diethyl-m-toluamide (DEET), a structurally related amide, provides a detailed example of such investigations in rat models. nih.gov After oral administration, absorption is rapid, whereas dermal absorption is significantly slower. nih.gov Once absorbed, the compound distributes to various tissues, with the liver, kidney, and fat showing consistently higher concentrations than plasma. nih.gov Studies in rats have also noted the absorption of this compound. researchgate.net In cancer research, some drugs show preferential uptake into tumor tissue, which is a highly desirable characteristic. nih.gov

Metabolism involves the chemical modification of a compound by the body, primarily in the liver, to facilitate its excretion. wikipedia.org Identifying metabolic pathways and the resulting metabolites is crucial, as metabolites may also possess biological activity or toxicity. criver.com Studies using rat liver microsomes are common for in vitro evaluation. nih.gov

For DEET, metabolism is extensive, with little to no parent compound being excreted unchanged in the urine. nih.gov Two major metabolic pathways have been identified:

Oxidation: The aromatic methyl group is oxidized to a carboxylic acid.

N-dealkylation: One of the ethyl groups on the amide nitrogen is removed. nih.gov

Modern analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are essential tools for separating and identifying metabolites from complex biological samples like urine, plasma, and tissue extracts. nih.govnct-dresden.de

Excretion is the process by which a drug and its metabolites are removed from the body. wikipedia.org The primary routes are through urine and feces. Quantitative studies, often using radiolabeled compounds, measure the percentage of the administered dose eliminated through each route over time. criver.com

In studies with DEET in rats, the primary route of excretion was urine, accounting for the vast majority of the administered dose regardless of the administration route. nih.gov

Table 3: Illustrative Excretion of ¹⁴C-labeled DEET in Rats (% of Administered Dose over 7 Days)

| Administration Route | % in Urine | % in Feces | Source |

|---|---|---|---|

| Single Oral Low Dose | 85-91% | 3-5% | nih.gov |

Exposure-response analysis establishes the relationship between the concentration of a drug in the body (exposure) and its observed effect, whether therapeutic or toxic (response). gardp.orgresearchgate.net This relationship is fundamental for determining the optimal dose of a drug. gardp.org

In preclinical and clinical studies, this is often visualized by plotting a measure of response against a measure of exposure, such as the area under the concentration-time curve (AUC) or maximum concentration (Cmax). researchgate.netdiva-portal.org Mathematical models, like the sigmoidal Emax model, are frequently used to describe this relationship. alanmaloney.com A positive exposure-response relationship, where a higher drug concentration leads to a greater effect up to a certain plateau, supports the selection of a given dose. researchgate.net For example, studies with the antituberculosis drug BTZ-043 showed a significant exposure-response relationship during the first two days of treatment, with higher doses leading to a faster decrease in mycobacterial load. diva-portal.org Such analyses are critical for bridging the gap between pharmacokinetics and pharmacodynamics. nih.gov

Analytical Methodologies for N,n Diethylnipecotamide and Its Metabolites

Chromatographic Techniques

Chromatography is a fundamental tool for the separation, identification, and quantification of N,N-Diethylnipecotamide from complex mixtures. Methodologies based on high-performance liquid chromatography and gas chromatography are central to its analytical profile, with chiral chromatography being essential for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

While specific HPLC methods for the direct analysis of this compound are not extensively detailed in the available literature, methods developed for its parent compound, nipecotic acid, and its derivatives provide a strong foundation. Reversed-phase HPLC (RP-HPLC) is a common approach for similar analytes. nih.gov For instance, the determination of GABA in microdialysis perfusates, influenced by nipecotic acid, utilizes precolumn derivatization with o-phthaldialdehyde/t-butylthiol reagent, followed by separation on a C18 column. nih.gov

For nipecotic acid enantiomers, a sensitive HPLC-based method involves derivatization with 1-(7-nitrobenzo[c] nih.govbiocrick.combiorxiv.orgoxadiazol-4-yl), which allows for selective UV/Vis detection at high wavelengths (490 nm). biocrick.comresearchgate.net This derivatization is crucial as it enhances detectability, enabling the accurate determination of enantiomeric purity, a critical parameter for pharmacological studies. researchgate.net The reliability of such methods is typically established through rigorous validation of specificity, linearity, limit of quantification (LLOQ), accuracy, and precision. biocrick.com

Table 1: HPLC Conditions for Related Nipecotic Acid Derivatives

| Parameter | Method for Nipecotic Acid Enantiomers | Method for GABA (influenced by Nipecotic Acid) |

| Column | Chiralpak ID-3 | Nucleosil 3 C18 (100 x 4 mm) |

| Mobile Phase | Not specified | 0.15 M Sodium Acetate, 1 mM EDTA (pH 5.4), and 50% Acetonitrile |

| Flow Rate | Not specified | 0.8 ml/min |

| Detection | UV/Vis at 490 nm | Electrochemical Detection (+0.75 V) |

| Derivatization | 1-(7-nitrobenzo[c] nih.govbiocrick.combiorxiv.orgoxadiazol-4-yl) | o-phthaldialdehyde/t-butylthiol |

| Reference | biocrick.comresearchgate.net | nih.gov |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high sensitivity and specificity for the analysis of nipecotic acid and its derivatives, which would include this compound. A validated analytical method for quantifying nipecotic acid in rat blood has been developed using capillary GC-MS. nih.gov

This methodology involves a solid-phase extraction (SPE) step for sample clean-up, followed by a two-step derivatization process to enhance the volatility and thermal stability of the analyte for GC analysis. nih.gov The derivatized analyte is then separated on a capillary column and detected using selected ion monitoring (SIM) in the mass spectrometer, which provides excellent sensitivity and selectivity. nih.gov For nipecotic acid, the base peaks at m/z 180 and 185 (for the stable isotope internal standard) are monitored. nih.gov This method has a reported limit of detection (LOD) of 10 ng/ml and a limit of quantification (LOQ) of 26 ng/ml in a 200 µl blood sample, demonstrating its suitability for pharmacokinetic studies. nih.gov

Chiral Chromatography for Enantiomeric Separation

Since this compound possesses a chiral center, the separation of its enantiomers is critical for understanding its stereospecific properties. Chiral HPLC is the primary technique for this purpose. Research on structurally related nipecotic acid amides has demonstrated successful enantiomeric separation.

A baseline resolution of the enantiomers of 1-Decyl-3-(N,N-diethylcarbamoyl)piperidine, a mono-N-substituted carbamoylpiperidine similar to this compound, was achieved using an α1-acid glycoprotein (B1211001) (AGP) chiral column. Initial attempts with β-cyclodextrin, cellulose (B213188) carbamate, and Pirkle-type columns were unsuccessful in providing satisfactory separation. The successful method employed a phosphate (B84403) buffer (pH 7.0) as the mobile phase, with tetrabutylammonium (B224687) (TBA) as a cationic modifier and ethanol (B145695) as an uncharged modifier. The study highlighted that both ionic and hydrophobic interactions are likely responsible for the retention and resolution of the enantiomers on the AGP column. The influence of mobile phase parameters such as pH, buffer ionic strength, and modifier concentrations was shown to be critical for optimizing retention, chiral selectivity, and resolution.

Spectroscopic and Spectrometric Methods

Spectroscopic techniques are indispensable for the structural confirmation and elucidation of this compound and its metabolites. Mass spectrometry provides molecular weight and fragmentation information, while NMR spectroscopy offers detailed insights into the molecular structure.

Mass Spectrometry (MS and MS/MS)

Mass spectrometry is a powerful tool for the identification and quantification of nipecotic acid derivatives. In the context of drug discovery, MS-based binding assays have been utilized to screen libraries of 5-substituted nipecotic acid derivatives for their affinity towards GABA transporters (mGATs). uni-muenchen.de

For the analysis of this compound, GC-MS would be a highly effective technique, providing both chromatographic separation and mass-based identification. nih.gov Electron ionization (EI) is a common ionization method used in GC-MS, which would produce a characteristic fragmentation pattern for the molecule, aiding in its unambiguous identification. Tandem mass spectrometry (MS/MS) could further be employed for structural confirmation and sensitive quantification by selecting a specific precursor ion and monitoring its characteristic product ions. While a specific mass spectrum for this compound is not available in the cited literature, analysis of related amide compounds is well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical method for the structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR would provide essential information for confirming its chemical structure.

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals would be expected for the protons on the piperidine (B6355638) ring, as well as the ethyl groups of the diethylamide moiety. ¹³C NMR spectroscopy would complement this by showing the number of chemically distinct carbon atoms, including the carbonyl carbon of the amide group. Although specific NMR data for this compound were not found in the searched literature, the synthesis and characterization of various other nipecotic acid derivatives have been confirmed using ¹H-NMR. nih.gov

Analysis of Metabolites

Based on the conducted literature search, there is currently no available information regarding the metabolic pathways or analytical methodologies for the metabolites of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. wiley.com An IR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. wiley.comvscht.cz For this compound, the spectrum is characterized by absorptions corresponding to its key structural features: the tertiary amide and the saturated heterocyclic (piperidine) system.

As a tertiary amide, this compound lacks N-H bonds, meaning the characteristic N-H stretching vibrations seen in primary and secondary amines and amides (typically in the 3300-3500 cm⁻¹ region) will be absent. libretexts.orgwpmucdn.com The most prominent and diagnostic absorption for the amide group is the carbonyl (C=O) stretching vibration. masterorganicchemistry.com This peak is typically strong and sharp. The C-N stretching vibration of the tertiary amide also provides a characteristic absorption. The piperidine ring and ethyl groups contribute to C-H stretching and bending vibrations.

The expected characteristic IR absorption bands for this compound are detailed in the table below, based on typical frequency ranges for its constituent functional groups. vscht.czlibretexts.org

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Aliphatic (Piperidine, Ethyl) | 2850-2960 | Strong |

| C=O Stretch | Tertiary Amide | 1630-1670 | Strong |

| C-H Bend | CH₂ (Scissoring) | 1440-1480 | Medium |

| C-N Stretch | Tertiary Amide | 1200-1290 | Medium-Strong |

Sample Preparation and Extraction Techniques